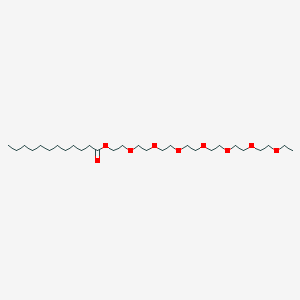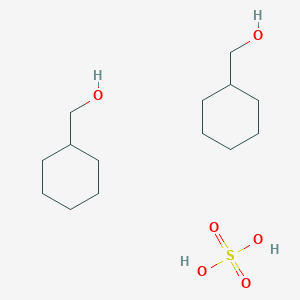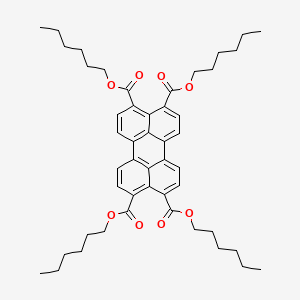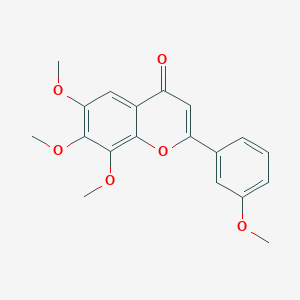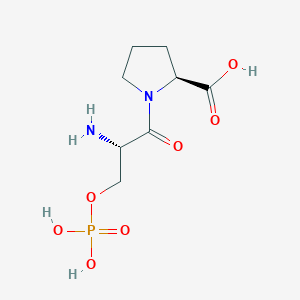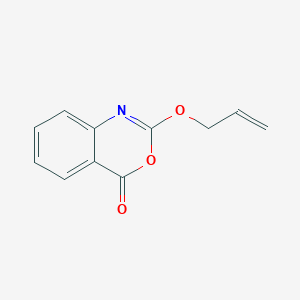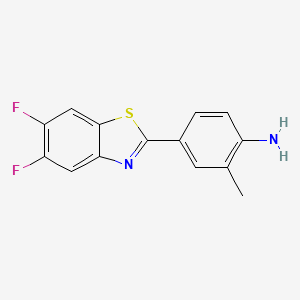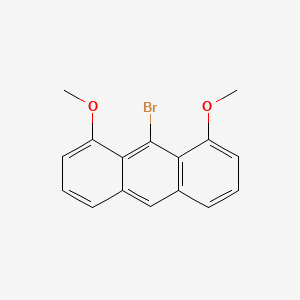
9-Bromo-1,8-dimethoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-1,8-dimethoxyanthracene is an anthracene derivative characterized by the presence of bromine and methoxy groups at specific positions on the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,8-dimethoxyanthracene typically involves the bromination of 1,8-dimethoxyanthracene. One common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of bromine radicals that selectively brominate the anthracene at the 9-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Bromo-1,8-dimethoxyanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki or Sonogashira cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reactions. For example, coupling reactions can yield various substituted anthracenes, while oxidation might produce anthraquinones.
Aplicaciones Científicas De Investigación
9-Bromo-1,8-dimethoxyanthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging.
Material Science: Employed in the synthesis of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-Bromo-1,8-dimethoxyanthracene in various applications involves its ability to participate in electronic transitions. The bromine and methoxy groups influence the electronic distribution within the anthracene ring, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound’s ability to absorb and emit light is crucial, with the methoxy groups enhancing its fluorescence properties .
Comparación Con Compuestos Similares
9,10-Dimethoxyanthracene: Lacks the bromine substituent, leading to different reactivity and photophysical properties.
9-Bromoanthracene: Does not have methoxy groups, affecting its electronic properties and applications.
1,8-Dimethoxyanthracene: Similar structure but without the bromine atom, resulting in different chemical behavior.
Uniqueness: 9-Bromo-1,8-dimethoxyanthracene is unique due to the combined presence of bromine and methoxy groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propiedades
Número CAS |
322406-02-0 |
|---|---|
Fórmula molecular |
C16H13BrO2 |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
9-bromo-1,8-dimethoxyanthracene |
InChI |
InChI=1S/C16H13BrO2/c1-18-12-7-3-5-10-9-11-6-4-8-13(19-2)15(11)16(17)14(10)12/h3-9H,1-2H3 |
Clave InChI |
ZJIZSOKTYFSLAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC3=C(C(=CC=C3)OC)C(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


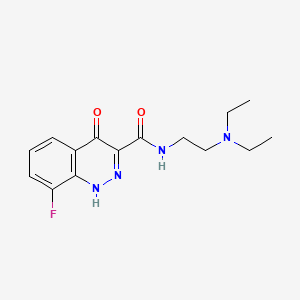

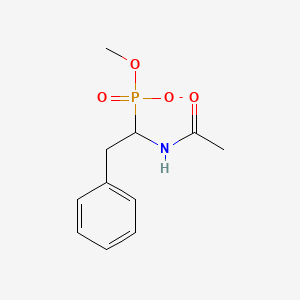

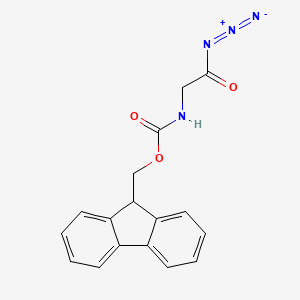
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
